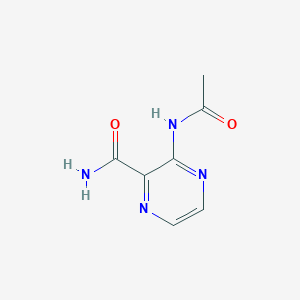

3-Acetamidopyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

71898-69-6 |

|---|---|

Molecular Formula |

C7H8N4O2 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

3-acetamidopyrazine-2-carboxamide |

InChI |

InChI=1S/C7H8N4O2/c1-4(12)11-7-5(6(8)13)9-2-3-10-7/h2-3H,1H3,(H2,8,13)(H,10,11,12) |

InChI Key |

VHJTYBBMITYNSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=CN=C1C(=O)N |

Origin of Product |

United States |

Historical Context of Pyrazine Core in Pharmaceutical and Chemical Sciences Research

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has a rich history in the annals of chemical and pharmaceutical sciences. mdpi.comnih.gov Initially recognized for their contribution to the aroma and flavor of various foods, pyrazines quickly garnered the attention of medicinal chemists due to their diverse biological activities. taylorandfrancis.com

A pivotal moment in the history of pyrazines in medicine was the discovery of the antitubercular activity of pyrazinamide (B1679903), a simple derivative of pyrazine-2-carboxamide. researchgate.net For nearly half a century, pyrazinamide has been a cornerstone of first-line tuberculosis treatment, highlighting the therapeutic potential embedded within the pyrazine scaffold. researchgate.net This early success spurred further investigation into pyrazine derivatives, revealing a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and diuretic activities. rjpbcs.commdpi.comtandfonline.comnih.gov

The World Health Organization's Model List of Essential Medicines has included several pyrazine-containing drugs, such as bortezomib, amiloride, and paritaprevir, underscoring the enduring importance of this heterocyclic system in modern therapeutics. mdpi.com The versatility of the pyrazine core, which can be readily functionalized, has made it a privileged scaffold in drug discovery, continually finding application in the development of novel therapeutic agents. mdpi.comnih.gov Computational studies have further validated the significance of the pyrazine heterocycle, demonstrating its capacity for crucial drug-target interactions. mdpi.com

Significance of Carboxamide Functionality in Molecular Design and Biological Interactions

From a biological perspective, the carboxamide functionality is fundamental to life itself, forming the peptide bonds that link amino acids together to create proteins. jocpr.com The side chains of amino acids like asparagine and glutamine, which contain carboxamide groups, are critical for maintaining the structure and function of these essential biomolecules. jocpr.com

In the context of drug design, the carboxamide group is a vital pharmacophore. jocpr.comnih.gov It can participate in hydrogen bonding with biological targets such as enzymes and receptors, a crucial factor in determining the binding affinity and selectivity of a drug molecule. nih.govacs.org This ability to form strong and directional interactions makes the carboxamide group a valuable tool for medicinal chemists in optimizing the potency and pharmacokinetic properties of drug candidates. nih.gov Furthermore, the incorporation of a carboxamide linkage can enhance molecular flexibility, allowing for a better fit within a biological target. nih.gov

The versatility of the carboxamide group extends to materials science, where it is used in the synthesis of functional materials with applications in electronics and sensor technology. jocpr.com Its capacity for self-assembly through hydrogen bonding is also exploited in the field of supramolecular chemistry to create ordered nanostructures. jocpr.com

Overview of Pyrazine 2 Carboxamide Derivatives in Contemporary Academic Literature

Building upon the foundational importance of the pyrazine (B50134) core and the carboxamide group, pyrazine-2-carboxamide derivatives have become a significant area of contemporary academic research. These compounds, which feature a carboxamide group attached to the second position of the pyrazine ring, have been synthesized and evaluated for a wide array of biological activities.

Recent studies have explored the synthesis of various substituted pyrazine-2-carboxamides and their potential as:

Antimycobacterial agents: Following the legacy of pyrazinamide (B1679903), research continues into new pyrazine-2-carboxamide derivatives with activity against Mycobacterium tuberculosis. researchgate.netmdpi.commdpi.com For instance, studies have shown that specific substitutions on the pyrazine ring and the amide nitrogen can lead to compounds with significant antituberculotic activity. mdpi.commdpi.com

Antifungal agents: Several pyrazine-2-carboxamide derivatives have been investigated for their in vitro antifungal properties against various fungal strains. researchgate.netmdpi.com

Photosynthesis inhibitors: A number of studies have reported on the ability of substituted pyrazine-2-carboxamides to inhibit the oxygen evolution rate in spinach chloroplasts, indicating potential applications in agricultural science. researchgate.netmdpi.commdpi.com

Anticancer agents: The pyrazine-2-carboxamide scaffold has been utilized in the design of novel anticancer agents. For example, derivatives have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. mdpi.com

Enzyme inhibitors: Research has demonstrated that pyrazine-2-carboxamide derivatives can act as inhibitors of specific enzymes, such as fibroblast growth factor receptors (FGFR), which are implicated in cancer. nih.gov

These research efforts highlight the ongoing interest in the pyrazine-2-carboxamide scaffold as a versatile platform for the discovery of new biologically active molecules.

Research Landscape and Emerging Interest in 3 Acetamidopyrazine 2 Carboxamide and Its Analogues

Established Synthetic Routes to Pyrazine-2-carboxamide Scaffolds

The formation of the pyrazine-2-carboxamide core is a critical step, and several synthetic pathways have been developed to achieve this. These routes often start from commercially available or readily accessible precursors, which are then subjected to a series of reactions to build and modify the pyrazine ring.

A common and effective method for preparing substituted pyrazine-2-carboxamides involves the use of 3-chloropyrazine-2-carboxamide (B1267238) as a pivotal intermediate. mdpi.comresearchgate.netnih.govresearchgate.net This compound serves as a versatile building block, allowing for the introduction of various substituents at the 3-position through nucleophilic substitution reactions.

The synthesis of the 3-chloropyrazine-2-carboxamide intermediate itself typically starts from 3-chloropyrazine-2-carbonitrile. mdpi.com A partial hydrolysis of the nitrile group under controlled pH and temperature conditions yields the desired carboxamide. mdpi.com This method is often preferred over direct amidation of the pyrazine ring due to higher yields. mdpi.comresearchgate.net

Once 3-chloropyrazine-2-carboxamide is obtained, it can react with a variety of nucleophiles, such as substituted benzylamines, to displace the chlorine atom. mdpi.comresearchgate.netnih.gov This aminodehalogenation reaction is a key step in the synthesis of a diverse range of 3-amino-substituted pyrazine-2-carboxamides. mdpi.comresearchgate.netnih.gov The reaction can be carried out using conventional heating or microwave-assisted synthesis, with the latter often providing advantages in terms of reaction time and yield. mdpi.com

Another important precursor for the synthesis of pyrazine-2-carboxamide derivatives is 3-aminopyrazine-2-carboxylic acid. nih.govimist.ma This starting material offers a direct route to the desired scaffold, with the amino and carboxylic acid groups already in place for further modification.

Several methods exist for the preparation of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid. nih.gov One approach involves a two-step process starting with a Fischer esterification of the carboxylic acid using methanol (B129727) and sulfuric acid to form the corresponding methyl ester. nih.gov This is followed by aminolysis of the ester with a suitable amine, which can be facilitated by microwave irradiation. nih.gov

Alternatively, direct amidation of 3-aminopyrazine-2-carboxylic acid can be achieved using coupling agents. nih.govimist.ma 1,1'-Carbonyldiimidazole (B1668759) (CDI) is a commonly used reagent for this purpose, activating the carboxylic acid to facilitate its reaction with an amine. nih.govimist.ma This method provides a more direct route to the final carboxamide product. nih.govimist.ma

The synthesis of highly functionalized pyrazines, including those with a 2-carboxamide (B11827560) group, can also be accomplished through multi-step sequences that involve the functionalization of a pre-existing pyrazine ring. acs.orgrsc.org These methods are particularly useful for creating complex substitution patterns that may not be accessible through other routes.

One strategy involves directed ortho-metalation, where a directing group on the pyrazine ring guides the metalation to an adjacent position, allowing for the introduction of various electrophiles. acs.org While electrophilic halogenation of the electron-deficient pyrazine nucleus can be challenging, this method provides a viable alternative. acs.org

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have also emerged as powerful tools for pyrazine functionalization. rsc.org These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the pyrazine core. rsc.org Furthermore, direct arylation via C-H activation has been developed as a method for the regioselective functionalization of the pyrazine ring. rsc.org

Amidations and Strategies for Derivatization

Once the pyrazine-2-carboxylic acid or a suitable precursor is in hand, the final steps involve the formation of the carboxamide and the introduction of the acetamide (B32628) group.

The conversion of a pyrazine-2-carboxylic acid to its corresponding carboxamide is a fundamental transformation in the synthesis of these compounds. nih.govebi.ac.uk A common method involves the activation of the carboxylic acid, followed by reaction with an amine.

One approach is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride. nih.gov The resulting acyl chloride is then reacted with the desired amine to form the amide bond. nih.gov Alternatively, as mentioned previously, coupling agents such as CDI can be used to facilitate the direct reaction between the carboxylic acid and an amine. nih.govimist.ma

The final step in the synthesis of this compound is the introduction of the acetamide group. This is typically achieved through the acylation of a 3-aminopyrazine-2-carboxamide precursor. mdpi.com

Direct acylation of 3-aminopyrazine-2-carboxamide can be challenging due to the low nucleophilicity of the amino group. mdpi.com A more successful strategy involves the acylation of the more reactive methyl 3-aminopyrazine-2-carboxylate. mdpi.com The acylation is carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). mdpi.com Following the acylation, the methyl ester is converted to the primary carboxamide through ammonolysis to yield the final product, this compound. mdpi.com

Precursor Chemical Libraries and Accessibility in Laboratory Settings

The synthesis of this compound is contingent on the availability of its key precursors. The primary starting materials for the synthesis of this compound and its analogues are 3-aminopyrazine-2-carboxylic acid and its corresponding amide, 3-aminopyrazine-2-carboxamide.

These foundational molecules are commercially available through various chemical suppliers, ensuring their accessibility for laboratory research. Below is a table indicating the availability of these precursors from selected suppliers.

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| 3-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | Sigma-Aldrich, Thermo Fisher Scientific, Oakwood Chemical |

| 3-Aminopyrazine-2-carboxamide | C₅H₆N₄O | 138.13 | Thermo Fisher Scientific, Ambeed, Inc., BLD Pharm |

| This compound | C₇H₈N₄O₂ | 180.16 | BLD Pharm |

The direct commercial availability of this compound itself from suppliers like BLD Pharm (CAS No. 71898-69-6) suggests that established synthetic routes exist, although detailed procedures are not always publicly disclosed by manufacturers. bldpharm.com For laboratory synthesis, the more readily available precursors, 3-aminopyrazine-2-carboxylic acid and 3-aminopyrazine-2-carboxamide, serve as the primary starting points. The choice of precursor will dictate the synthetic strategy employed.

Investigation of Reaction Mechanisms in Synthetic Pathways

The synthesis of this compound and its analogues primarily involves two key transformations: the formation of the carboxamide group and the acylation of the amino group.

Formation of the Pyrazine Carboxamide Backbone:

Two principal pathways are commonly employed for the synthesis of the pyrazine-2-carboxamide core from 3-aminopyrazine-2-carboxylic acid. nih.govresearchgate.netresearchgate.net

Procedure A: Esterification followed by Aminolysis: This two-step method first involves the conversion of the carboxylic acid to its corresponding methyl ester, typically through a Fischer esterification using methanol in the presence of a strong acid catalyst like sulfuric acid. nih.gov The subsequent aminolysis of the ester with an amine (in the case of analogues) or ammonia (B1221849) (for the parent carboxamide) yields the final product. The aminolysis step is often facilitated by microwave irradiation to enhance reaction rates. nih.govresearchgate.net

Procedure B: Direct Amidation using a Coupling Agent: This method involves the direct conversion of the carboxylic acid to the amide. A coupling agent, such as 1,1'-carbonyldiimidazole (CDI), is used to activate the carboxylic acid. nih.govimist.ma CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. imist.ma This intermediate then readily reacts with an amine or ammonia to form the amide bond, releasing imidazole (B134444) and carbon dioxide as byproducts. nih.gov This procedure can also be accelerated using microwave heating. nih.govresearchgate.net

N-Acetylation of the 3-Amino Group:

To obtain the final this compound, the 3-amino group of 3-aminopyrazine-2-carboxamide must be acetylated. A common and effective method for this transformation is the use of acetic anhydride. imist.ma The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of the acetate (B1210297) ion, which is a good leaving group, resulting in the formation of the N-acetylated product. A recent study on the chemical transformation of pyrazine derivatives highlights that such an acetylation can be a mild, catalyst-free, and solvent-free reaction, offering high yields. imist.ma

Optimization of Synthetic Yields and Scalability in Laboratory Synthesis

Optimizing synthetic yields and ensuring the scalability of the process are crucial for the efficient laboratory production of this compound and its analogues.

Optimization of Reaction Conditions:

Several factors can be adjusted to optimize the yield and purity of the final product.

Coupling Agents: For the direct amidation of 3-aminopyrazine-2-carboxylic acid, the choice of coupling agent is critical. While CDI is commonly used, other reagents such as propylphosphonic anhydride (T3P) in combination with a base like pyridine have been shown to be effective for amide bond formation, particularly in minimizing side reactions and simplifying purification. rjpbcs.comorganic-chemistry.org

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. For instance, Procedure B using CDI is often performed in anhydrous dimethyl sulfoxide (B87167) (DMSO). nih.gov Temperature is another key parameter; microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields for the aminolysis and amidation steps. nih.govresearchgate.net For instance, reactions that might take several hours at room temperature can be completed in minutes at elevated temperatures under microwave irradiation. nih.gov

Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly synthetic methods. A study on the synthesis of pyrazinamide derivatives employed a continuous-flow system catalyzed by an immobilized lipase. nih.gov This biocatalytic approach offers good scalability and utilizes a greener solvent, tert-amyl alcohol, with reaction times as short as 20 minutes at 45°C, achieving high yields. nih.gov

Scalability in Laboratory Synthesis:

Scaling up the synthesis from milligram to gram or kilogram quantities in a laboratory setting presents several challenges.

Heat and Mass Transfer: In larger scale reactions, efficient heat and mass transfer become more critical. The exothermic nature of some reaction steps, such as the addition of coupling agents or the reaction of acyl chlorides, needs to be carefully managed to avoid side reactions and ensure safety.

Purification: Purification of the final product on a larger scale can be more challenging. While laboratory-scale purifications often rely on column chromatography, this can be cumbersome and expensive for larger quantities. Recrystallization is a more scalable purification technique that should be developed for the target compound.

Continuous-Flow Synthesis: As demonstrated in the enzymatic synthesis of pyrazinamide derivatives, continuous-flow reactors offer significant advantages for scalability. nih.gov They provide excellent control over reaction parameters, enhance safety, and can be operated for extended periods to produce larger quantities of the desired product. The use of reagents like T3P, which produces water-soluble byproducts, can also simplify the workup and purification process on a larger scale. organic-chemistry.org

The following table summarizes a comparison of two synthetic procedures for N-substituted 3-aminopyrazine-2-carboxamides, which provides insights into the optimization of the synthesis of the core structure.

| Procedure | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

| A | 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, Methanol, Amine, NH₄Cl | Esterification: rt, 48h; Aminolysis: MW, 130°C, 40 min | Intermediate ester can be stored | Two distinct reaction steps |

| B | 3-Aminopyrazine-2-carboxylic acid | CDI, Amine, DMSO | MW, 120°C, 30 min | One-pot reaction from activated acid | Intermediate is not isolated |

Data synthesized from Zitko et al. (2019). nih.govresearchgate.net

Spectroscopic Analysis Techniques

A thorough examination of the spectroscopic properties of this compound is essential for its structural elucidation and characterization. However, the specific data required for a detailed analysis is not currently available in public databases or scholarly articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Specific ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants for this compound are not reported in the searched scientific literature. This data is fundamental for mapping the proton and carbon framework of the molecule, confirming the connectivity of the atoms, and providing insights into the electronic environment of the pyrazine ring and its substituents. Without this information, a detailed NMR analysis cannot be constructed.

Infrared (IR) Spectroscopy and Vibrational Analysis

The characteristic vibrational frequencies for the functional groups present in this compound, such as the amide C=O stretches, N-H bends, and aromatic C-H and C=N vibrations, have not been specifically documented. IR spectroscopy is a key technique for identifying functional groups and providing information about bonding within the molecule. The absence of this data prevents a detailed vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₇H₈N₄O₂), its experimental mass spectrum and detailed fragmentation pattern are not available. Mass spectrometry is critical for confirming the molecular weight and for deducing the structure of the molecule by analyzing its fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is a cornerstone of structural chemistry.

Crystal Packing Analysis and Intermolecular Hydrogen Bonding Networks

No published crystal structure for this compound could be located. Therefore, an analysis of its crystal packing and the specific intermolecular hydrogen bonding networks it forms is not possible. It is plausible that, like other pyrazine carboxamide derivatives, this molecule would exhibit strong intermolecular hydrogen bonds involving the amide and acetamido groups, as well as the pyrazine nitrogen atoms, which could lead to complex, aggregated structures.

Conformational Analysis in the Crystalline State

Without a crystal structure, a definitive conformational analysis in the crystalline state cannot be performed. This would involve determining the torsion angles between the pyrazine ring and its carboxamide and acetamido substituents to understand the molecule's preferred shape in the solid state.

Elemental Analysis for Empirical Formula Verification

Elemental analysis serves as a cornerstone technique for verifying the empirical formula of a synthesized compound. This quantitative method determines the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula, C₇H₈N₄O₂.

The theoretical elemental composition of this compound is calculated as follows:

Carbon (C): 46.67%

Hydrogen (H): 4.48%

Nitrogen (N): 31.10%

Oxygen (O): 17.76%

A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental makeup and purity.

Table 1: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 46.67 | Data not available in search results |

| Hydrogen (H) | 4.48 | Data not available in search results |

| Nitrogen (N) | 31.10 | Data not available in search results |

Combined Spectroscopic and Diffraction Approaches in Structural Elucidation

While elemental analysis confirms the types and ratios of atoms present, a combination of spectroscopic and diffraction methods is required to piece together the complete molecular structure. This synergistic approach leverages the strengths of various analytical techniques to provide a detailed and verified structural model.

Spectroscopic Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer insights into the compound's connectivity and functional groups.

¹H and ¹³C NMR spectroscopy would reveal the chemical environment of each hydrogen and carbon atom, respectively, providing crucial information about the carbon-hydrogen framework and the connectivity of the pyrazine ring, acetamido group, and carboxamide group.

IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amide and acetamido groups, and the C=O stretches of the carbonyls.

Mass Spectrometry would determine the molecular weight of the compound, further confirming its molecular formula, and its fragmentation pattern can offer additional structural clues.

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The integration of data from these diverse sources is critical. For instance, the functional groups identified by IR spectroscopy must be consistent with the fragments observed in the mass spectrum and the chemical shifts seen in the NMR spectra. Ultimately, the crystal structure determined by X-ray diffraction provides the ultimate validation of the structural hypothesis derived from spectroscopic methods. This combined approach ensures a comprehensive and accurate structural elucidation of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its properties. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate its geometry, electronic distribution, and reactivity. mdpi.com

Electronic Structure Characterization (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized over the pyrazine ring and the amide groups, indicating these as potential sites for electrophilic attack. The LUMO, conversely, is often distributed across the pyrazine ring, highlighting its electron-accepting regions. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.75 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.60 |

Note: This data is illustrative and based on typical values for similar organic molecules.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. cresset-group.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.govnih.gov

In the case of this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the amide groups, indicating these as hydrogen bond acceptor sites. Positive potential would be expected around the hydrogen atoms of the amide and methyl groups, marking them as hydrogen bond donor sites. nih.gov This analysis is critical for understanding non-covalent interactions, which are vital in biological systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. numberanalytics.com These simulations provide a dynamic picture of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target. numberanalytics.comrsc.org

Exploration of Conformational Space and Flexibility

Molecules are not static entities; they exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of this compound by simulating its movements at a given temperature. nih.govcresset-group.com By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations of the molecule. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Analysis of Ligand-Target Interaction Dynamics in Theoretical Models

MD simulations are particularly powerful for studying the dynamic interactions between a ligand, such as this compound, and a biological target, like an enzyme or receptor. nih.govrsc.org After an initial docking pose is predicted, an MD simulation can be run to observe the stability of the ligand-protein complex. This allows for the analysis of how the ligand's binding mode evolves over time, the specific interactions that are maintained, and the role of water molecules in mediating these interactions. These simulations can reveal key residues involved in the binding and provide insights into the binding affinity.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.com It is widely used in drug design to predict how a small molecule, such as this compound, binds to the active site of a target protein. nih.govnih.govbrynmawr.edu

The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding affinity. numberanalytics.com This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For this compound, docking studies could be performed against various therapeutic targets to hypothesize its potential mechanism of action. The results of molecular docking are often used as the starting point for more extensive molecular dynamics simulations. mdpi.com

Theoretical Binding Site Identification and Characterization

The identification and characterization of a ligand's binding site on a target protein are foundational steps in structure-based drug design. For pyrazine-based compounds, including analogues of this compound, molecular docking is a primary computational technique used to predict how they fit into the active site of a protein. nih.govnih.gov This process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target receptor.

The pyrazine moiety is recognized as a valuable scaffold in medicinal chemistry because its heteroaromatic nature allows for a unique combination of polar and nonpolar interactions. figshare.com A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. Weak hydrogen bonds involving pyrazine hydrogens as donors, as well as π-interactions and coordination to metal ions, are also frequently observed. figshare.com

For pyrazinamide, a structurally related antitubercular drug, several molecular targets have been proposed and studied through computational models. These include:

Pyrazinamidase (PncA): The enzyme that activates pyrazinamide.

Fatty Acid Synthase I (FAS-I): Inhibition of this enzyme has been suggested as a mechanism of action. nih.gov

Ribosomal Protein S1 (RpsA): Implicated in the trans-translation rescue system. nih.gov

Aspartate Decarboxylase (PanD): Involved in coenzyme A biosynthesis. nih.gov

In these models, the binding of the ligand is stabilized by a network of interactions with key amino acid residues within the active site. For instance, docking studies of pyrazinamide analogues with mycobacterial enzymes often show hydrogen bonds with residues like asparagine, glycine, and glutamic acid, which are critical for stabilizing the ligand-protein complex. researchgate.netmdpi.com

Ligand Pose Prediction and Scoring in Computational Models

Once a potential binding site is identified, computational docking algorithms generate numerous possible orientations, or "poses," of the ligand within that site. nih.gov These poses are then evaluated using scoring functions, which are mathematical models that estimate the binding affinity between the ligand and the protein. The goal is to identify the pose that is most energetically favorable, which is presumed to be the most likely binding mode. nih.govnih.gov

Scoring functions calculate a score, often expressed as binding energy (e.g., in kcal/mol), based on the intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. In practice, researchers often use multiple docking programs and scoring functions to achieve a consensus, as different algorithms may yield slightly different results. researchgate.netnih.gov

The following table presents illustrative docking results for various heterocyclic compounds, including pyrazine and acetamide derivatives, against different protein targets. This demonstrates how computational models predict binding affinity to rank potential inhibitors.

| Compound/Derivative Type | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrrolo[1,2-a]quinazoline derivative | DNA Gyrase B (M. tuberculosis) | -11.1 | ASN52, LEU120, GLY122 researchgate.net |

| Thiazole-Pyridine Hybrid (8a) | SARS-CoV-2 Main Protease (6LU7) | -8.6 | Not specified mdpi.com |

| Co-crystallized Ligand (N3) | SARS-CoV-2 Main Protease (6LU7) | -8.0 | ASN142, GLY143, CYS145, SER144, GLU166, GLN189 mdpi.com |

| Furanyl-Pyrazolyl Acetamide | HMGB1 (2LY4) | Not specified | Not specified nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Property Prediction

Before a compound can be considered for clinical trials, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early assessment of a compound's drug-likeness, saving significant time and resources. mdpi.comresearchgate.net Various web-based platforms and software use algorithms to calculate these properties based on a molecule's structure. nih.gov

Key ADMET parameters that are commonly predicted include:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability, which model absorption in the gut. mdpi.comdovepress.com

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the drug travels in the body. mdpi.com

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism and potential drug-drug interactions. nih.gov

Toxicity: Predictions of mutagenicity, carcinogenicity, and potential for liver injury. nih.gov

The following table shows representative ADMET predictions for compounds with similar functional groups, illustrating the types of data generated in such analyses.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | Good (>70%) | High probability of being absorbed from the gut. mdpi.com |

| Caco-2 Permeability | Low to Medium | Indicates moderate absorption across the intestinal wall. dovepress.com |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Unlikely to cross into the central nervous system. mdpi.com |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. mdpi.comnih.gov |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this enzyme. nih.gov |

| AMES Mutagenicity | Non-mutagen | Low risk of causing genetic mutations. nih.gov |

| Carcinogenicity | Negative | Low risk of causing cancer. nih.gov |

Cheminformatics and Virtual Screening Applications for Analogues

Cheminformatics and virtual screening are powerful computational strategies used to identify novel drug candidates from vast chemical libraries. nih.gov These techniques leverage the structural information of a known active scaffold, such as pyrazine carboxamide, to search for new molecules with potentially similar or improved activity. tandfonline.com

In a typical virtual screening workflow, a library containing millions of compounds, such as the ZINC15 database, is computationally docked against a specific protein target. nih.gov The resulting compounds are ranked based on their docking scores and predicted binding interactions. This approach has been successfully used to identify potential inhibitors for a range of targets, including those for tuberculosis and cancer. nih.govnih.gov

Another advanced strategy is fragment recombination. This involves identifying key structural fragments from known active molecules and computationally combining them to create novel scaffolds. For example, researchers have designed new succinate (B1194679) dehydrogenase inhibitors by combining a pyrazine fragment, a diphenyl-ether moiety, and an amide linker to create a new pyrazine-carboxamide-diphenyl-ether scaffold. acs.org These methods based on structural similarity and topological descriptors have proven effective in discriminating between active and inactive compounds and have led to the synthesis and validation of new, active pyrimidine and pyrazine derivatives. nih.gov The use of pyrazine-based structures in designing inhibitors for targets like protein tyrosine phosphatases further highlights the utility of this scaffold in drug discovery. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for Pyrazine Carboxamides

Systematic Modification of Pyrazine (B50134) Carboxamide Scaffolds for SAR Elucidation

The chemical scaffold of 3-acetamidopyrazine-2-carboxamide offers multiple points for modification, allowing for a detailed examination of how changes in its structure influence its biological profile. Researchers have systematically altered the pyrazine ring, the carboxamide moiety, and the acetamide (B32628) group to delineate the key structural features governing activity.

Impact of Substituent Effects on the Pyrazine Ring (e.g., positions 3, 5, and 6)

The substitution pattern on the pyrazine ring is a critical determinant of the biological activity of pyrazine carboxamides. Modifications at positions 3, 5, and 6 have been shown to significantly impact efficacy and selectivity.

For instance, in a series of 3-benzylaminopyrazine-2-carboxamides, the position of the substituent on the pyrazine core was found to be crucial for antimycobacterial activity. mdpi.com Compounds with a substituent at the 3-position that allows for close proximity of the carbonyl group of the carboxamide to key residues in the target enzyme, such as Tyr158 and NAD+ ribose in InhA, demonstrated notable activity. mdpi.com This suggests that the 3-position is a sensitive site where steric and electronic properties of the substituent can modulate binding affinity.

Furthermore, studies on other pyrazine-2-carboxamide derivatives have highlighted the importance of substituents at positions 5 and 6. For example, the presence of a tert-butyl group at the 5-position and a chlorine atom at the 6-position has been shown to influence the lipophilicity and, consequently, the antitubercular and antifungal activities of these compounds. mdpi.com Specifically, a 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated high antimycobacterial activity. rsc.org

The electronic nature of the substituents also plays a vital role. Electron-donating or electron-withdrawing groups can alter the electron density of the pyrazine ring, thereby influencing its interaction with biological targets.

Table 1: Impact of Pyrazine Ring Substituents on Biological Activity

| Position | Substituent | Compound Series | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 3 | Benzylamino | 3-Benzylaminopyrazine-2-carboxamides | Crucial for antimycobacterial activity; allows for key interactions with target enzyme. | mdpi.com |

| 5 | tert-Butyl | Substituted N-phenylpyrazine-2-carboxamides | Influences lipophilicity and biological activity. | mdpi.comrsc.org |

| 6 | Chloro | Substituted N-phenylpyrazine-2-carboxamides | Contributes to lipophilicity and can enhance antimycobacterial and photosynthesis-inhibiting activity. | mdpi.comnih.govmdpi.com |

Modifications to the Carboxamide Moiety (e.g., N-substitution patterns)

The carboxamide group at the 2-position is a key feature of this class of compounds and is instrumental in forming hydrogen bonds with biological targets. Modifications to this moiety, particularly the N-substitution patterns, have been extensively explored to optimize activity.

In the development of anti-tubercular agents, various N-phenylpyrazine-2-carboxamides have been synthesized and evaluated. The nature and position of substituents on the N-phenyl ring significantly affect the activity. For example, compounds with trifluoromethyl, bromo, and iodo substituents on the phenyl ring exhibited potent antimycobacterial activity, in some cases exceeding that of the standard drug pyrazinamide (B1679903). rsc.org

Furthermore, replacing the N-phenyl group with other cyclic systems, such as piperazine, has led to the discovery of potent anti-tubercular agents. rsc.org This highlights the versatility of the carboxamide nitrogen for introducing diverse chemical functionalities to modulate the pharmacological profile.

Table 2: Influence of Carboxamide Moiety Modifications on Anti-tubercular Activity

| N-Substituent | Specific Compound Example | Key Findings | Reference |

|---|---|---|---|

| Substituted Phenyl | N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Exhibited four times higher activity than pyrazinamide. | rsc.org |

| Substituted Phenyl | N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | Showed four times higher activity than pyrazinamide. | rsc.org |

| Substituted Phenyl | N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Demonstrated four times higher activity than pyrazinamide. | rsc.org |

| Piperazinyl-pyridin-3-yl | Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Unsubstituted phenyl on the benzamide exhibited promising activity. | rsc.org |

Influence of the Acetamide Group and its Analogues

The acetamide group at the 3-position of the pyrazine ring is a distinguishing feature of this compound. SAR studies on related 3-acylaminopyrazine-2-carboxamides have shed light on the importance of this acylamino moiety for antimycobacterial activity.

In a study of adenosine-mimicking derivatives, compounds with an unsubstituted carboxamide at the C-2 position and a 4'-substituted benzoyl group on the C-3 amino group displayed the highest antimycobacterial activity. mdpi.com The nature of the substituent on the benzoyl ring was critical, with larger halogens or a methyl group at the 4'-position being the most effective. mdpi.com This suggests that the acetamide group can be replaced by other acyl groups, and the nature of the acyl group significantly impacts the biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine carboxamides, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.

These models often utilize a variety of descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new analogues. For instance, in a QSAR analysis of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the presence of an N-sec-butylformamide and a substituted benzene ring was found to correlate with inhibitory activity. nih.govsci-hub.se Such models provide valuable guidance for the future optimization of lead candidates. nih.govsci-hub.se

Both 2D-QSAR and 3D-QSAR approaches have been applied to pyrazine derivatives. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. japsonline.com These visual representations are highly intuitive for medicinal chemists to design new molecules with improved activity.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool that focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For pyrazine carboxamides, pharmacophore models can be generated based on a set of active compounds, even when the 3D structure of the target is unknown. These models serve as 3D search queries to screen virtual compound libraries for new potential hits with the desired biological activity. The common features of active pyrazine carboxamides, such as the hydrogen-bonding capacity of the carboxamide and acetamide groups and the aromatic nature of the pyrazine ring, are typically key components of such pharmacophore models.

Ligand-based drug design, which encompasses both QSAR and pharmacophore modeling, is particularly valuable when the target protein is not well-characterized. sci-hub.se By analyzing the common structural features of active molecules, it is possible to infer the key interaction points within the binding site and design new molecules that complement these features.

Rational Design Strategies for Novel Pyrazine Carboxamide Analogues with Tailored Properties

The insights gained from SAR, QSAR, and pharmacophore modeling studies have enabled the rational design of novel pyrazine carboxamide analogues with specific, tailored properties. These strategies often involve a combination of approaches:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the pyrazine core or specific functional groups with other chemical moieties that have similar steric and electronic properties (bioisosteres). For example, replacing a benzene ring with a thiophene ring has been shown to be a successful strategy in designing new fungicides. researchgate.net

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. A fragment recombination strategy, combining fragments from known succinate (B1194679) dehydrogenase inhibitors, led to the design of novel pyrazine-carboxamide-diphenyl-ether based inhibitors. acs.orgnih.gov

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design can be employed. This involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. This approach was successfully used to optimize pyrazine carboxamide inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.govconsensus.app

Through these rational design strategies, it is possible to fine-tune the properties of pyrazine carboxamide analogues to improve their potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Emerging Paradigms in Pyrazine Carboxamide Chemistry

Advancements in Synthetic Methodologies

The synthesis of complex organic molecules like 3-Acetamidopyrazine-2-carboxamide is a foundational aspect of drug discovery. scilit.comresearchgate.net Future advancements in synthetic methodologies are geared towards greener, more efficient, and highly selective processes.

Biocatalysis and Chemoenzymatic Synthesis:

Biocatalysis, the use of natural catalysts like enzymes, is emerging as a powerful tool in chemical synthesis. tandfonline.com Researchers are exploring the use of enzymes to perform specific chemical transformations on the pyrazine (B50134) carboxamide scaffold with high stereo- and regioselectivity, which is often challenging to achieve with traditional chemical methods. researchgate.net For instance, the use of amidase from Bacillus smithii has been successfully employed for the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide (B1679903), demonstrating a greener, one-step biotransformation process. tandfonline.com

Chemoenzymatic synthesis, which combines the advantages of both chemical and enzymatic catalysts, offers a versatile approach. This could involve using chemical methods to construct the core pyrazine ring, followed by enzymatic modifications to introduce or alter functional groups, such as the acetamido group in this compound. The rational design of enzymes, as demonstrated by the engineering of hypoxanthine-guanine phosphoribosyltransferase for the phosphoribosylation of favipiravir, a pyrazine carboxamide derivative, highlights the potential to create bespoke biocatalysts for specific synthetic needs. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govnih.govijettjournal.org

For pyrazine carboxamides, AI and ML algorithms can be trained on existing data of known compounds and their biological activities to:

Identify novel drug targets: AI can analyze biological data to identify new potential protein targets for which pyrazine carboxamides could be effective inhibitors. nih.gov

Generate novel molecular structures: Generative AI models can design new pyrazine carboxamide derivatives with optimized properties, such as enhanced binding affinity or improved metabolic stability. researchgate.net

Predict ADME/T properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties. ub.ac.id

This integration of AI and ML is expected to significantly shorten the drug discovery timeline and reduce the high attrition rates associated with traditional screening methods. nih.govresearchgate.net

Exploration of Novel Molecular Targets for Pyrazine Carboxamide Scaffolds

The pyrazine carboxamide scaffold has already demonstrated activity against a range of targets, including those involved in cancer and infectious diseases. benthamdirect.comnih.govresearchgate.net Future research will focus on expanding the therapeutic potential of this scaffold by exploring novel molecular targets.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new targets. researchgate.netacs.org By screening libraries of small fragments, including those containing the pyrazine carboxamide motif, against a wide array of proteins, researchers can identify new binding interactions. These initial hits can then be optimized to develop potent and selective inhibitors.

Recent studies have identified pyrazine-based compounds as inhibitors of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. tandfonline.com For example, derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel FGFR inhibitors. nih.gov Furthermore, pyrazine carboxamides have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration, highlighting their potential as fungicides. researchgate.netacs.orgbohrium.com The exploration of targets like the 26S proteasome by bortezomib, a pyrazine-containing drug, and RNA-dependent RNA polymerase by favipiravir, showcases the broad applicability of this scaffold. mdpi.com

Development of Advanced Computational Models for Enhanced Prediction and Simulation

Computational modeling and simulation are indispensable tools in modern drug design, providing insights into molecular interactions at an atomic level. nih.gov

Advanced computational techniques that will play a crucial role in the future of pyrazine carboxamide research include:

Molecular Docking and Dynamics Simulations: These methods are used to predict the binding mode and affinity of pyrazine carboxamide derivatives to their target proteins. nih.govnih.govnih.gov This information is critical for understanding structure-activity relationships (SAR) and for designing more potent inhibitors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods provide a higher level of accuracy for studying enzymatic reactions and other processes involving changes in electronic structure.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These techniques allow for the accurate calculation of binding free energies, providing a more reliable prediction of a compound's potency.

First-principles simulations are also being used to model the drug delivery efficacy of compounds like 6-fluoro-3-hydroxy-2-pyrazine carboxamide within bionanocomposites, by calculating parameters such as adsorption energies and release times. researchgate.net

Synergistic Approaches in Molecular Design and High-Throughput Evaluation

The future of drug discovery lies in the integration of multiple disciplines and technologies. A synergistic approach that combines rational drug design, combinatorial chemistry, and high-throughput screening (HTS) will be essential for accelerating the development of new pyrazine carboxamide-based drugs.

Key elements of this synergistic approach include:

Rational Drug Design: Utilizing the structural information of the target protein to design molecules that are predicted to bind with high affinity and selectivity. nih.govnih.govresearchgate.net

Combinatorial Chemistry: The rapid synthesis of large libraries of related pyrazine carboxamide derivatives to explore a wide range of chemical space.

High-Throughput Screening (HTS): The automated testing of large numbers of compounds for their biological activity against a specific target. researchgate.net

The development of high-throughput assays for evaluating inhibitors of targets like hematopoietic progenitor kinase 1 (HPK1) showcases the importance of efficient screening methods. researchgate.net By combining these approaches, researchers can rapidly identify promising lead compounds from a large pool of candidates, significantly streamlining the drug discovery process.

Q & A

Q. What synthetic methodologies are effective for preparing 3-Acetamidopyrazine-2-carboxamide derivatives?

Answer: The synthesis of derivatives typically involves functionalizing the pyrazine ring at positions 3 and 5. A validated approach includes:

Nitration : Reacting 3-hydroxypyrazine-2-carboxamide with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at controlled temperatures (0–60°C) to introduce nitro groups at position 6 .

Substitution : Introducing amino or acetamido groups via nucleophilic substitution. For example, substituting hydroxyl groups with amines under acidic or basic conditions.

Amidation : Reacting carboxylic acid intermediates with ammonia or substituted amines to form carboxamide derivatives .

Q. Key considerations :

Q. How can hydrogen bonding networks influence the stability and crystallinity of this compound derivatives?

Answer: Intra- and intermolecular hydrogen bonds between the carboxamide, amino, and pyrazine N atoms significantly enhance crystallinity and thermal stability. For example:

- In 3-aminopyrazine-2-carboxamide, hydrogen bonds form between the amino group (N–H) and carbonyl oxygen (C=O), resulting in a rigid crystal lattice with modest displacement parameters .

- Methodological tip : Characterize hydrogen bonding via X-ray crystallography or FT-IR spectroscopy. Crystallographic data (e.g., CCDC entries) can reveal bond distances (e.g., 2.8–3.0 Å for N–H···O interactions) .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.5–9.0 ppm for pyrazine protons, δ 170–175 ppm for carboxamide carbonyls).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ for C₇H₈N₄O₂: m/z 181.0721).

- X-ray Diffraction : Resolve crystal packing and hydrogen bonding .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during nitration of 3-hydroxypyrazine-2-carboxamide?

Answer: Nitration optimization requires balancing temperature, stoichiometry, and acid concentration:

- Temperature : Maintain 0–5°C during KNO₃ addition to prevent over-nitration.

- Acid Catalysis : Use H₂SO₄ (95–97%) as both solvent and catalyst. Excess acid (>2 eq.) may degrade the pyrazine ring .

- Stoichiometry : A 1:1.2 molar ratio of 3-hydroxypyrazine-2-carboxamide to KNO₃ minimizes di-nitration byproducts .

Q. Example optimization table :

| Parameter | Optimal Range | Observed Yield | Side Products |

|---|---|---|---|

| H₂SO₄ Concentration | 95–97% | 82% | <5% |

| Reaction Temp. | 60°C | 75% | 10–15% |

Q. What structural modifications enhance the antimicrobial activity of this compound derivatives?

Answer: Substituents on the carboxamide moiety and pyrazine ring critically modulate bioactivity:

- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro groups at position 6 improve bacterial membrane penetration (e.g., MIC = 8 µg/mL against S. aureus) .

- Amino Group Retention : Free amino groups at position 3 enhance binding to microbial enzymes (e.g., dihydrofolate reductase) .

- Structure-Activity Relationship (SAR) : N-substituted derivatives with hydrophobic chains (e.g., benzyl) show higher cytotoxicity (IC₅₀ = 12–25 µM in cancer cells) .

Q. How do solvent polarity and pH impact the stability of this compound in solution?

Answer:

- Polar Protic Solvents : Avoid water or ethanol for long-term storage; hydrolysis of the acetamido group occurs at pH < 3 or > 10.

- Stable Conditions : Use DMSO or DMF at neutral pH (6–8). Stability studies show >90% integrity after 72 hours at 25°C .

- Analytical Validation : Quantify degradation via UPLC-MS with charged aerosol detection (CAD) .

Q. What computational tools are effective for predicting the reactivity of this compound in coordination chemistry?

Answer:

Q. How can crystallographic data resolve contradictions in reported bioactivity across derivatives?

Answer: Divergent bioactivity often stems from conformational flexibility or polymorphism. Strategies include:

Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .

Cocrystallization : Co-crystallize derivatives with target proteins (e.g., β-lactamase) to validate binding modes via PDB deposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Q. How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound metabolism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.